2-Nitrophenethyl alcohol

Physical chemistry Formulation science Process chemistry

2-Nitrophenethyl alcohol (2-(2-nitrophenyl)ethanol, CAS 15121-84-3) is an ortho-nitro-substituted aromatic primary alcohol with the formula C₈H₉NO₃ and molecular weight 167.16 g/mol. At ambient temperature it is a pale-yellow to brown liquid (mp 2 °C, bp 267 °C, density 1.19 g/mL at 25 °C, n₂₀/D 1.5637).

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 15121-84-3
Cat. No. B086422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenethyl alcohol
CAS15121-84-3
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
InChIKeySLRIOXRBAPBGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenethyl Alcohol (CAS 15121-84-3) – Core Chemical Profile for Scientific Procurement


2-Nitrophenethyl alcohol (2-(2-nitrophenyl)ethanol, CAS 15121-84-3) is an ortho-nitro-substituted aromatic primary alcohol with the formula C₈H₉NO₃ and molecular weight 167.16 g/mol. At ambient temperature it is a pale-yellow to brown liquid (mp 2 °C, bp 267 °C, density 1.19 g/mL at 25 °C, n₂₀/D 1.5637) . The compound serves as a versatile intermediate in heterocyclic synthesis—most notably the practical, scalable route to indole—and as the core scaffold for a distinct class of photolabile protecting groups (2-nitrophenethyl, 2-NPE) whose photolytic mechanism differs fundamentally from the more common 2-nitrobenzyl (2-NB) systems [1][2]. Its commercial availability at ≥97% purity from multiple reputable suppliers makes it an accessible building block, yet its value for a specific application hinges critically on the ortho-nitro arrangement, which enables reactivity not shared by the para- or meta-nitro isomers or by the non-nitrated parent alcohol.

Why 2-Nitrophenethyl Alcohol Cannot Be Replaced by Positional Isomers or Non-Nitrated Analogs


Although 2-nitrophenethyl alcohol, 4-nitrophenethyl alcohol (CAS 100-27-6), 3-nitrophenethyl alcohol (CAS 52022-77-2), and phenethyl alcohol share the C₈ skeleton, their substitution pattern dictates profoundly different physicochemical and reactivity profiles . The ortho-nitro group is not a spectator: its proximity to the hydroxyethyl side chain is essential for the reductive cyclization that yields indole—a transformation that the para- and meta-nitro isomers cannot undergo because the intermediate amino group is too remote for ring closure [1]. In photochemical applications, the 2-nitrophenethyl (2-NPE) chromophore photolyzes via a β-elimination pathway that avoids formation of nitrosobenzaldehyde-type by-products, whereas 2-nitrobenzyl (2-NB) congeners generate cytotoxic nitroso species, limiting their biocompatibility [2][3]. Even physical handling diverges: 2-nitrophenethyl alcohol is a liquid at room temperature (mp 2 °C) while 4-nitrophenethyl alcohol is a crystalline solid (mp 59–62 °C), affecting solvent-free liquid-handling workflows, melt-processing protocols, and formulation strategies [4]. These differences mean that generic interchange among nitro-phenethyl alcohols, or with the non-nitrated parent, leads to either failed chemistry or unexpected toxicological outcomes.

Quantitative Differentiation Evidence for 2-Nitrophenethyl Alcohol Versus Closest Analogs


Liquid vs. Solid Physical State: Impact on Handling, Formulation, and Solvent-Free Processing

2-Nitrophenethyl alcohol is a liquid at standard laboratory and manufacturing temperatures (melting point 2 °C), whereas its para-nitro isomer, 4-nitrophenethyl alcohol, is a crystalline solid that melts only at 59–62 °C . This 57–60 °C difference in melting point is a direct consequence of the ortho vs. para substitution pattern and has practical consequences: the liquid 2-isomer can be transferred by pump, dispensed by pipette, and used directly as a reaction solvent or co-solvent without pre-heating; the solid 4-isomer requires powder-handling precautions (dust mask) and dissolution or melting before use . For researchers selecting a nitro-phenethyl alcohol building block, the liquid state of the ortho isomer eliminates the unit operation of melting or dissolution that is mandatory with the para isomer, saving time and reducing solvent consumption in large-scale work.

Physical chemistry Formulation science Process chemistry

Superior Photocage Release Kinetics and Apoptosis Induction: 2-NPE vs. 2-Nitrobenzyl Direct Comparison

In a direct head-to-head study, 5-O-(β-glucopyranosyl)-2-nitrophenethyl (2-NPE) caged L-Leucyl-L-leucine methyl ester (compound 1b) and the corresponding 2-nitrobenzyl (2-NB) caged analog (compound 1a) were compared for photorelease kinetics and apoptosis induction in HL60 cells [1]. Both compounds were soluble at >400 μM in PBS/1% DMSO and released their substrates upon 350 nm irradiation; however, 1b (2-NPE cage) released LeuLeuOMe more quickly and induced apoptosis of HL60 cells far more efficiently than 1a (2-NB cage) [1]. Cytotoxicity assays with caged glycine methyl esters confirmed that the photolytic by-products from both cage types were not toxic to cells, meaning the superior activity of 1b was solely attributable to faster free-drug release kinetics from the 2-nitrophenethyl chromophore [1]. This study provides the strongest available evidence that the 2-NPE photolabile group outperforms the classical 2-NB group in a biologically relevant context.

Chemical biology Photopharmacology Caged compounds

Avoidance of Toxic Nitroso By-Products: 2-Nitrophenethyl Linkers vs. 2-Nitrobenzyl Linkers in Surface Engineering

A recent study on photoresponsive surface engineering systematically compared bifunctional linkers and silane coupling agents bearing the 2-nitrophenethyl scaffold with the widely adopted 2-nitrobenzyl-based systems [1]. The 2-nitrophenethyl-derived reagents were shown to provide superior photochemical biocompatibility because their photolytic β-elimination mechanism avoids generation of toxic nitroso by-products—a well-documented liability of 2-nitrobenzyl photolysis that produces nitrosobenzaldehyde derivatives [1]. Additionally, the 2-nitrophenethyl systems exhibited improved chemical stability under ambient storage and handling conditions [1]. Comprehensive surface analysis by X-ray photoelectron spectroscopy, X-ray reflectivity, contact angle measurements, and UV–vis spectroscopy confirmed efficient monolayer formation and clean molecular release upon photoirradiation, with tunable wettability and high-spatial-resolution photopatterning demonstrated [1].

Surface chemistry Biomaterials Photocleavable linkers

Ortho-Nitro-Enabled Indole Cyclization: Unique Reactivity Not Accessible to Para- or Meta-Nitro Isomers

The ortho relationship between the nitro group and the hydroxyethyl side chain is mechanistically required for the reductive cyclization that converts 2-nitrophenethyl alcohol to indole [1]. In the published scalable process, 2-nitrotoluene is first hydroxymethylated with formaldehyde under alkaline conditions to give 2-nitrophenethyl alcohol in 87% isolated yield at the 38.4 kg scale (based on reacted starting material); subsequent Raney Ni-catalyzed hydrogenation simultaneously reduces the nitro group to the aniline and triggers intramolecular condensation–dehydrogenation to indole, achieving an overall yield of 78% from 2-nitrotoluene [1]. The 4-nitro and 3-nitro isomers cannot undergo this tandem reduction–cyclization because the intermediate amino group is positioned para or meta to the hydroxyethyl chain, making the five-membered ring formation geometrically impossible. This reactivity is intrinsic to the ortho-nitro architecture and constitutes a definitive differentiation from positional isomers.

Heterocyclic synthesis Indole chemistry Catalytic hydrogenation

Photolysis Quantum Yield of 1-(2-Nitrophenyl)ethyl Phosphate: Benchmarked Efficiency for Caged Phosphate Delivery

The photolysis quantum yield (Qₚ) of 1-(2-nitrophenyl)ethyl phosphate—a prototypical 2-nitrophenethyl (2-NPE) caged compound—was rigorously measured as 0.53 at 342 nm (60 nm half-bandwidth) in near-UV irradiation [1]. This value, confirmed in a critical re-analysis of the original 1978 report (Biochemistry, 17, 1929–1935), provides a quantitative benchmark for the efficiency of photon-to-product conversion in 2-NPE-based caged systems [1]. While a direct comparator Qₚ for 2-nitrobenzyl phosphate under identical conditions is not provided in this study, the 0.53 value serves as a calibrated reference point that end-users can employ when comparing the photon economy of different caging chemistries in their own experimental setups.

Photochemistry Caged phosphates Biophysics

Scalable Synthesis with High Recovered Yield: 87% at Multi-Kilogram Scale for the Alcohol Intermediate

A practical, scalable synthesis of 2-nitrophenethyl alcohol was demonstrated via base-catalyzed hydroxymethylation of 2-nitrotoluene with paraformaldehyde in DMSO [1]. Under optimized conditions (NaOH catalyst, 50 °C, with in-process pH correction to compensate for Cannizzaro consumption of base), the alcohol intermediate was isolated in 87% yield based on reacted 2-nitrotoluene at a production scale of 38.4 kg [1]. Unreacted starting material was recovered by vacuum distillation and recycled, further improving the process economics [1]. This yield compares favorably with alternative routes such as nitration of phenethyl alcohol, which typically suffers from low regioselectivity and requires chromatographic separation of ortho/para isomers.

Process chemistry Scale-up Green chemistry

High-Value Application Scenarios for 2-Nitrophenethyl Alcohol Based on Quantitative Differentiation Evidence


Scalable Indole and Indole-Derivative Synthesis for Pharmaceutical Intermediates

When the synthetic target is indole or a substituted indole accessed via reductive N-heterocyclization, 2-nitrophenethyl alcohol is the only nitro-phenethyl alcohol isomer capable of undergoing the tandem reduction–cyclization cascade, yielding indole in 78% overall yield from 2-nitrotoluene at manufacturing scale [1]. The liquid physical state (mp 2 °C) further facilitates continuous-flow hydrogenation setups, where solids handling would require dissolution equipment . For procurement teams sourcing indole precursors, selecting the ortho-nitro isomer is not a choice but a structural requirement; the 3- and 4-nitro isomers are chemically inoperative in this pathway.

Biocompatible Photocleavable Linkers and Caged Compounds for Chemical Biology

For researchers constructing light-activatable probes, prodrugs, or surface-immobilized biomolecules intended for use in living-cell environments, 2-nitrophenethyl-based cages offer a dual advantage over the industry-standard 2-nitrobenzyl cages: faster photorelease kinetics leading to more efficient functional responses (demonstrated with caged LeuLeuOMe in HL60 apoptosis assays [2]), and the elimination of cytotoxic nitroso by-products during photolysis, as confirmed by surface engineering studies [3]. These properties make 2-nitrophenethyl alcohol the preferred starting material for synthesizing photolabile protecting groups destined for cellular or in vivo applications where photochemical by-product toxicity would confound results or raise safety concerns.

Caged Phosphate and Nucleotide Probes for Time-Resolved Biophysics

2-Nitrophenethyl alcohol is the direct precursor to 1-(2-nitrophenyl)ethyl phosphate esters—a widely used class of caged phosphates whose photolysis quantum yield has been rigorously benchmarked at 0.53 (342 nm) [4]. This high photon efficiency is critical for time-resolved studies of ATP-dependent enzymes, ion channels, and signaling cascades where rapid, quantitative uncaging with minimal light exposure is essential to avoid photodamage. Procurement of high-purity 2-nitrophenethyl alcohol (≥97%) ensures reproducible esterification to form the caged phosphate with consistent photochemical performance.

Liquid-Phase Building Block for Automated Synthesis and High-Throughput Experimentation

Unlike 4-nitrophenethyl alcohol, which is a crystalline solid requiring powder dispensing or pre-dissolution, 2-nitrophenethyl alcohol is a free-flowing liquid at ambient temperature . This physical property is advantageous for automated liquid-handling platforms, robotic synthesis workstations, and continuous-flow reactor feeds where solid handling introduces dosing inaccuracy and clogging risk. For laboratories and CDMOs investing in high-throughput or flow-chemistry infrastructure, the liquid state of the ortho isomer reduces capital and maintenance costs associated with solid-dispensing modules.

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36 linked technical documents
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